molecular formula C14H11NO4 B1277629 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate CAS No. 386704-08-1

7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate

Cat. No.: B1277629
CAS No.: 386704-08-1
M. Wt: 257.24 g/mol
InChI Key: ABTZDRKXDZZFQW-UHFFFAOYSA-N
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Description

7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate is a synthetic, pharmacologically active organic compound that belongs to the class of coumarin derivatives. It is characterized by its molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate typically involves the reaction of 4-pyridinecarboxaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate is unique due to the presence of both hydroxyl and pyridinyl groups, which confer distinct chemical and biological properties. Its strong fluorescence and potential therapeutic effects make it a valuable compound in research and industry .

Properties

IUPAC Name

7-hydroxy-4-pyridin-4-ylchromen-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3.H2O/c16-10-1-2-11-12(9-3-5-15-6-4-9)8-14(17)18-13(11)7-10;/h1-8,16H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTZDRKXDZZFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=NC=C3.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420673
Record name 7-hydroxy-4-(pyridin-4-yl)coumarin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386704-08-1
Record name 7-hydroxy-4-(pyridin-4-yl)coumarin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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